N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-15(13-5-10-20-11-13)17-7-2-8-18-9-4-12-3-1-6-16-14(12)18/h1,3-6,9-11H,2,7-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVBLMFMRZGPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using reagents such as alkyl halides.
Coupling with Thiophene-3-carboxamide: The final step involves coupling the pyrrolo[2,3-b]pyridine derivative with thiophene-3-carboxamide using coupling agents like EDCI or DCC in the presence of a base
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like mCPBA to introduce oxygen functionalities.
Reduction: Employing reducing agents such as NaBH4 to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the pyridine or thiophene rings
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane.
Reduction: NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K2CO3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide. For instance, derivatives of pyrrole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas putida. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 5 µM against Mycobacterium tuberculosis, indicating strong antimicrobial activity .
Kinase Inhibition
The compound has been identified as a potential kinase inhibitor. Kinases are crucial in various signaling pathways and are often implicated in cancer progression. The structural features of this compound allow it to interact effectively with kinase targets, making it a candidate for further development as an anticancer agent .
Cancer Treatment
The dual targeting capabilities of this compound suggest its potential in cancer therapy. Research indicates that compounds similar to this compound can inhibit pathways critical for tumor growth and survival. For example, studies have demonstrated that related thieno[2,3-d]pyrimidine compounds exhibit selective inhibition against folate receptor-expressing cancer cells . This highlights the potential for developing targeted therapies using this compound.
Neurological Disorders
There is emerging interest in the application of pyrrole derivatives for treating neurological disorders. Compounds that modulate neurotransmitter systems or exhibit neuroprotective effects are being investigated for conditions such as Alzheimer's disease and schizophrenia. The structural characteristics of this compound may contribute to such activities, although specific studies are still required to elucidate these effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide involves inhibition of specific molecular targets. For instance, it acts as an inhibitor of FGFRs, which are involved in cell growth and differentiation. By binding to these receptors, the compound can block downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and exhibit similar biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and are known for their kinase inhibitory activities.
Uniqueness
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide is unique due to its specific combination of the pyrrolo[2,3-b]pyridine and thiophene moieties, which may confer distinct biological properties and enhance its potential as a therapeutic agent .
Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and findings from various research studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrrolo[2,3-b]pyridine moiety : This nitrogen-containing heterocycle is known for its diverse biological activities.
- Thiophene ring : This five-membered ring contributes to the compound's electronic properties and biological interactions.
- Carboxamide functional group : This group is often associated with enhanced solubility and bioactivity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Preparation of the pyrrolo[2,3-b]pyridine core .
- Functionalization to introduce the propyl linker .
- Coupling with thiophene-3-carboxylic acid under amide bond-forming conditions .
Antitumor Activity
Research has shown that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor properties. For example:
- A study reported that certain compounds could induce apoptosis in A549 lung cancer cells and effectively arrest the cell cycle at the G2/M phase .
- Another investigation highlighted that compounds with a similar scaffold demonstrated potent inhibition of TNIK (TRAF2 and NCK-interacting kinase), with IC50 values lower than 1 nM, indicating strong potential as therapeutic agents for cancer treatment .
The biological activity of this compound may be attributed to:
- Inhibition of specific kinases : The compound has been identified as a potential inhibitor of SGK-1 kinase, which plays a role in various cellular processes including cell growth and survival .
- Modulation of signaling pathways : By influencing pathways related to apoptosis and cell cycle regulation, this compound may serve as a lead for developing new anticancer therapies.
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Modifications on the pyrrolo[2,3-b]pyridine ring can significantly enhance or reduce activity against specific targets.
- The presence of electron-withdrawing groups on the thiophene ring has been shown to improve binding affinity to target proteins .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
Q & A
Basic: What are the common synthetic routes for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide?
The synthesis typically involves multi-step methodologies:
- Amide Coupling : Reacting a thiophene-3-carboxylic acid derivative with a pyrrolopyridine-containing amine under carbodiimide activation (e.g., EDC/HOBt) .
- Heterocyclic Ring Formation : Constructing the pyrrolo[2,3-b]pyridine moiety via cyclization reactions, such as Buchwald-Hartwig amination or transition-metal-catalyzed cross-coupling .
- Purification : Column chromatography or recrystallization is critical for isolating the final product. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like hydrolysis of the carboxamide group .
Basic: How is the molecular structure of this compound characterized?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substitution patterns, particularly distinguishing pyrrolopyridine protons (δ 7.5–8.5 ppm) from thiophene protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHNOS) and detects isotopic patterns for halogenated analogs .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms non-covalent interactions (e.g., hydrogen bonding in the carboxamide group) .
Basic: What preliminary biological assays are recommended for screening activity?
Initial screening should focus on:
- Kinase Inhibition : Test against LRRK2 or other kinases using fluorescence-based ATP competition assays, given structural similarities to pyrrolopyridine kinase inhibitors (e.g., pKi values in ) .
- Antimicrobial Activity : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria, leveraging thiophene’s known bioactivity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
Advanced: How can synthetic yields be optimized for scale-up?
Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require removal via lyophilization .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency for pyrrolopyridine formation; ligand choice (e.g., Xantphos) impacts regioselectivity .
- Reaction Monitoring : Real-time FTIR or in-situ NMR detects intermediates, enabling rapid adjustment of stoichiometry or temperature .
Advanced: How to resolve contradictions in biological activity data across studies?
Discrepancies may arise due to:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
- Compound Purity : Use HPLC (>95% purity) to exclude impurities that non-specifically modulate targets .
- Cell Line Differences : Compare activity in isogenic cell lines (e.g., wild-type vs. mutant kinases) to identify context-dependent effects .
Advanced: What mechanistic studies elucidate the compound’s mode of action?
Recommended approaches:
- Binding Affinity Assays : Surface plasmon resonance (SPR) or ITC quantifies interactions with target proteins .
- Molecular Dynamics Simulations : Predict binding poses of the carboxamide group within kinase active sites .
- siRNA Knockdown : Silencing candidate targets (e.g., LRRK2) validates on/off-target effects .
Advanced: How to design analogs to improve metabolic stability?
Strategies include:
- Bioisosteric Replacement : Substitute the thiophene ring with benzothiophene or furan to reduce CYP450-mediated oxidation .
- Prodrug Approaches : Mask the carboxamide as an ester to enhance membrane permeability, with enzymatic cleavage in vivo .
- Deuterium Incorporation : Replace labile C-H bonds in the propyl linker with C-D bonds to slow metabolism .
Advanced: What analytical methods validate stability under experimental conditions?
- Forced Degradation Studies : Expose the compound to heat, light, or pH extremes, followed by LC-MS to identify degradation products .
- Plasma Stability Assays : Incubate with mouse/human plasma and quantify remaining compound via UPLC .
- Solid-State Stability : Use DSC/TGA to assess hygroscopicity and crystallization tendencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
